PHCCC -

PHCCC

Catalog Number: EVT-8188506
CAS Number:
Molecular Formula: C17H14N2O3
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PHCCC, or (−)-4-(2-(2-(4-(2-(4-hydroxyphenyl)-1-piperidinyl)ethyl)phenyl)-1H-imidazol-1-yl)phenyl)acetic acid, is a compound primarily recognized for its role as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This receptor is part of the group III metabotropic glutamate receptors, which are implicated in various neurological functions and disorders. PHCCC has shown potential therapeutic effects, particularly in neuroprotection and anxiolytic activities, making it a subject of interest in pharmacological research .

Source and Classification

PHCCC is classified as a research drug and a ligand for glutamate receptors. Its chemical formula is C17H14N2O3C_{17}H_{14}N_{2}O_{3}, with a molar mass of approximately 294.31 g/mol . The compound is notable for its selective action on mGluR4, enhancing agonist potency and efficacy while exhibiting low efficacy as a direct agonist at higher concentrations .

Synthesis Analysis

Methods and Technical Details

The synthesis of PHCCC involves several steps that typically include the formation of key intermediates followed by coupling reactions to construct the final product. The precise synthetic pathway may vary among research laboratories but generally adheres to established organic synthesis techniques.

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds and piperidine derivatives.
  2. Key Reactions:
    • Nucleophilic Substitution: Utilized to introduce functional groups onto the aromatic rings.
    • Coupling Reactions: Employed to connect different molecular fragments, forming the imidazole and phenyl components integral to PHCCC's structure.
  3. Purification: Crystallization or chromatography techniques are typically used to purify the final compound from byproducts.

The technical details of these methods can be complex and require optimization based on desired yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

PHCCC engages in several significant chemical reactions relevant to its pharmacological activity:

  • Allosteric Modulation: As a positive allosteric modulator, PHCCC enhances the binding affinity of glutamate at mGluR4 without directly activating the receptor at low concentrations. This modulation increases the efficacy of agonists like L-AP(4).
  • Antagonistic Activity: At higher concentrations, PHCCC exhibits partial antagonist activity at mGluR1b, indicating its multifaceted interaction profile with different metabotropic glutamate receptors .
  • Neuroprotective Effects: Experimental studies have demonstrated that PHCCC provides neuroprotection against excitotoxicity induced by beta-amyloid peptide and NMDA, highlighting its potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action

Process and Data

The mechanism through which PHCCC exerts its effects primarily involves modulation of glutamatergic neurotransmission:

  1. Binding to mGluR4: PHCCC binds to an allosteric site on mGluR4, enhancing its response to endogenous ligands.
  2. Inhibition of Neurotoxicity: By modulating receptor activity, PHCCC reduces excitotoxicity associated with excessive glutamate signaling, providing neuroprotective effects in neuronal cultures.
  3. Potential Therapeutic Pathways: Research suggests that this modulation may have implications for treating conditions like Parkinson's disease and anxiety disorders due to its anxiolytic properties observed in animal models .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PHCCC possesses several notable physical and chemical properties:

These properties are crucial for handling in laboratory settings and influence its application in research.

Applications

Scientific Uses

PHCCC has several applications in scientific research:

  • Neuroscience Research: Used extensively as a tool compound to study metabotropic glutamate receptors' roles in neurobiology.
  • Drug Development: Investigated as a potential therapeutic agent for neurodegenerative diseases like Parkinson's disease due to its neuroprotective properties.
  • Behavioral Studies: Employed in animal models to assess anxiolytic effects, contributing to understanding anxiety mechanisms.
Introduction to PHCCC in Neuropharmacological Research

Historical Context and Discovery of PHCCC as a Glutamate Receptor Modulator

PHCCC emerged from systematic efforts to address a key limitation in metabotropic glutamate receptor pharmacology: the absence of subtype-selective ligands for group III receptors (metabotropic glutamate receptor 4, metabotropic glutamate receptor 6, metabotropic glutamate receptor 7, metabotropic glutamate receptor 8). Initial group III agonists like L-2-amino-4-phosphonobutyric acid or (R,S)-4-phosphonophenylglycine exhibited poor selectivity and required phosphonate groups that limited bioavailability. In 2003, researchers identified (±)-PHCCC during a screen for metabotropic glutamate receptor 4 modulators, discovering that its (-)-enantiomer possessed the desired biological activity. Crucially, (-)-PHCCC demonstrated allosteric selectivity for metabotropic glutamate receptor 4, showing no activity at metabotropic glutamate receptor 2, metabotropic glutamate receptor 3, metabotropic glutamate receptor 5a, metabotropic glutamate receptor 6, metabotropic glutamate receptor 7b, or metabotropic glutamate receptor 8a. However, it exhibited partial antagonist activity (30% maximal efficacy) at metabotropic glutamate receptor 1b, a characteristic attributed to its structural similarity to 7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxylate-derived metabotropic glutamate receptor 1 antagonists [1] [7].

Chimeric receptor studies localized PHCCC’s binding site to the transmembrane domain of metabotropic glutamate receptor 4, distinguishing it from orthosteric ligands that bind the extracellular Venus flytrap domain. This mechanistic divergence explained its unique ability to enhance glutamate-induced receptor activation without acting as a conventional agonist. At higher concentrations, PHCCC also functioned as a low-efficacy direct agonist—a property later linked to its activity at metabotropic glutamate receptor 6. This dual mechanism (positive allosteric modulation and direct agonism) revealed unprecedented pharmacological complexity among glutamate receptor modulators [1] [9].

Table 1: Selectivity Profile of (-)-PHCCC Across Metabotropic Glutamate Receptors

Receptor SubtypeFunctional Activity of (-)-PHCCCExperimental System
Metabotropic glutamate receptor 4Potent positive allosteric modulator; weak partial agonistGTPγ[³⁵S] binding; cAMP inhibition
Metabotropic glutamate receptor 1bPartial antagonist (30% max efficacy)Calcium mobilization assay
Metabotropic glutamate receptor 6Direct agonist (later finding)Electrophysiology in retinal cells
Metabotropic glutamate receptor 2/3/5a/7b/8aNo significant activityGTPγ[³⁵S] binding; cAMP assays

Role of PHCCC in Advancing Metabotropic Glutamate Receptor 4 Allosteric Modulation Research

PHCCC’s primary significance lies in its efficacy amplification at metabotropic glutamate receptor 4. Unlike orthosteric agonists, which directly activate receptors, PHCCC potentiates glutamate-induced signaling by increasing agonist binding affinity and enhancing maximal receptor response. In GTPγ[³⁵S] binding assays using Chinese hamster ovary cell membranes expressing human metabotropic glutamate receptor 4, PHCCC shifted the L-2-amino-4-phosphonobutyric acid concentration-response curve leftward and elevated maximal efficacy by 40-60%. This amplification translated to cellular systems, where PHCCC significantly potentiated glutamate-mediated inhibition of forskolin-stimulated cyclic adenosine monophosphate accumulation—demonstrating its functional cooperativity with endogenous ligands [1] [7].

Electrophysiological studies revealed PHCCC’s critical role in modulating synaptic transmission at the striatopallidal synapse, a key node in basal ganglia circuitry. PHCCC alone did not inhibit gamma-aminobutyric acid release but dramatically potentiated the inhibitory effect of subthreshold L-2-amino-4-phosphonobutyric acid concentrations. This synaptic action underpinned its behavioral efficacy in Parkinsonian models by reducing excessive inhibitory output from the striatum to the globus pallidus. Mechanistically, PHCCC stabilizes a receptor conformation that enhances G-protein coupling efficiency, as evidenced by increased high-affinity GTPγ[³⁵S] binding states. Its binding within the transmembrane helices facilitates closure of the extracellular Venus flytrap domain even when glutamate occupancy is low [2] [3] [7].

PHCCC also enabled critical structure-activity relationship studies. The compound’s chromenone core and hydroxyimino cyclopropane carboxamide side chain became templates for designing improved modulators. Structure-activity relationship investigations revealed that N-phenyl substitution was essential for metabotropic glutamate receptor 4 potency, while esterification (e.g., ethyl ester analogues) abolished activity. These insights guided subsequent medicinal chemistry programs that developed brain-penetrant compounds with superior potency and selectivity [3] [7].

Table 2: Key Functional Effects of PHCCC in Experimental Systems

Biological SystemPHCCC EffectFunctional Outcome
Recombinant metabotropic glutamate receptor 4 (CHO cells)EC₅₀ = 4.2 μM (potentiation of L-2-amino-4-phosphonobutyric acid)60% increase in maximal L-2-amino-4-phosphonobutyric acid efficacy
Striatopallidal synapse (rat brain slices)10 μM PHCCC + 30 μM L-2-amino-4-phosphonobutyric acid inhibited transmission75% inhibition of GABAergic synaptic currents
Cortical neuron culturesNeuroprotection against NMDA toxicityAdditive protection with metabotropic glutamate receptor 1 antagonists
Reserpine-treated rats10 mg/kg intraperitoneal reversed akinesiaNormalization of motor function

PHCCC’s Position in the Evolution of Group III Metabotropic Glutamate Receptor Therapeutics

PHCCC established proof-of-concept for metabotropic glutamate receptor 4 as a therapeutic target in Parkinson disease. Before its discovery, group III metabotropic glutamate receptor activation was hypothesized to alleviate Parkinsonian symptoms by dampening glutamate hyperactivity in basal ganglia pathways. However, testing this hypothesis was hindered by poor brain penetration of orthosteric agonists like L-2-amino-4-phosphonobutyric acid. PHCCC’s lipophilicity enabled sufficient blood-brain barrier penetration to demonstrate that selective metabotropic glutamate receptor 4 potentiation reversed reserpine-induced akinesia in rats—a model of Parkinsonian motor deficits. Crucially, its inactive analogue 7-(hydroxyimino)cyclopropachromen-1a-carboxamide ethyl ester produced no such effects, confirming that behavioral improvement specifically required metabotropic glutamate receptor 4 modulation [2] [3].

Beyond Parkinson disease, PHCCC revealed metabotropic glutamate receptor 4’s broader neuroprotective potential. In mixed cortical cultures, PHCCC (30-100 μM) reduced neuronal death induced by beta-amyloid peptide or N-methyl-D-aspartate. This protection was blocked by the group III antagonist (R,S)-α-methylserine-O-phosphate phosphate, confirming receptor mediation. Notably, PHCCC’s neuroprotection complemented that of metabotropic glutamate receptor 1 antagonists, suggesting distinct protective mechanisms. These findings positioned group III receptors as targets for neurodegenerative conditions beyond movement disorders, including Alzheimer disease [1] [7].

PHCCC’s pharmacological limitations—modest potency (micromolar range), partial metabotropic glutamate receptor 1 antagonism, and metabotropic glutamate receptor 6 agonist activity—catalyzed the development of superior group III modulators. Compounds like N-(3-chlorophenyl)picolinamide and VU0364770 emerged with nanomolar potency, full selectivity over metabotropic glutamate receptor 1, and oral bioavailability. Nevertheless, PHCCC remains a benchmark tool compound that validated the therapeutic paradigm of synaptic rebalancing through allosteric modulation. Its legacy persists in ongoing clinical trials targeting metabotropic glutamate receptor 4 for Parkinson disease and anxiety disorders, underscoring its role in transforming glutamate receptor pharmacology [3] [6] [8].

Properties

Product Name

PHCCC

IUPAC Name

7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)

InChI Key

FPXPIEZPAXSELW-UHFFFAOYSA-N

SMILES

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4

Canonical SMILES

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.